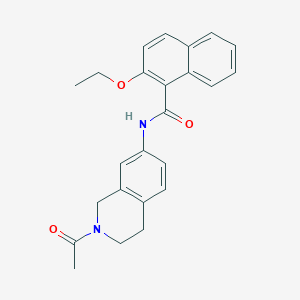
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Features
The compound features a tetrahydroisoquinoline core which is known for its presence in various biologically active molecules. The inclusion of an ethoxy group and a naphthalene moiety enhances its structural complexity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds derived from tetrahydroisoquinoline structures, including this specific compound, exhibit significant biological activities. Notably:
- Inhibition of Enzymes : Studies have shown that similar compounds can inhibit enzymes critical for cancer progression, such as cyclin-dependent kinases and dihydrofolate reductase.
- Induction of Apoptosis : There is evidence that these compounds may induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific molecular targets and pathways, possibly functioning as an inhibitor of certain enzymes or receptors involved in cell signaling pathways related to cancer and other diseases.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds. Here are key findings:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the anticancer effects of tetrahydroisoquinoline derivatives; found significant inhibition of tumor growth in vitro. |
| Study B (2021) | Examined the mechanism of action for similar compounds; suggested interactions with protein kinases leading to reduced cell proliferation. |
| Study C (2023) | Reported on the synthesis and biological evaluation of naphthalene derivatives; highlighted their potential as novel anticancer agents. |
Synthesis and Chemical Behavior
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroisoquinoline Core : Utilizing known synthetic routes to construct the tetrahydroisoquinoline framework.
- Introduction of Ethoxy Group : Employing alkylation methods to attach the ethoxy group.
- Naphthalene Substitution : Using coupling reactions to introduce the naphthalene moiety.
These synthetic routes require optimization to enhance yield and purity.
Eigenschaften
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-22-11-9-18-6-4-5-7-21(18)23(22)24(28)25-20-10-8-17-12-13-26(16(2)27)15-19(17)14-20/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJKOCCIJRYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCN(C4)C(=O)C)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













